molecular formula C11H10N2O4 B3907502 2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde

2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde

Cat. No. B3907502
M. Wt: 234.21 g/mol
InChI Key: MCRQNRWOBHOFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,5-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been utilized in a wide range of applications . They have been successfully used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . For example, a previously unknown potassium (3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide was synthesized via tandem nitration-reduction reactions of an available (furoxanyl)chloroxime .


Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .


Chemical Reactions Analysis

The chemical reactions involving oxadiazoles are diverse. For instance, a potassium (3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide was synthesized via tandem nitration-reduction reactions of an available (furoxanyl)chloroxime .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary greatly depending on the specific compound. For instance, a potassium (3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide was found to have specific thermal stability and mechanical sensitivity .

Mechanism of Action

The mechanism of action of oxadiazoles can vary greatly depending on the specific compound and its intended use. For example, several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Future Directions

The future directions of research into oxadiazoles are promising. They are considered important pharmaceutical scaffolds used for the preparation of various pharmacologically active substances . The search for new and effective compounds among polynitrogen–oxygen and nitrogen–oxygen heterocyclic compounds remains especially relevant .

properties

IUPAC Name

2-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-8-10(13(15)17-12-8)7-16-11-5-3-2-4-9(11)6-14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRQNRWOBHOFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NO[N+](=C1COC2=CC=CC=C2C=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde
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2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde
Reactant of Route 3
2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde
Reactant of Route 4
2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde
Reactant of Route 5
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2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde
Reactant of Route 6
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2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde

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